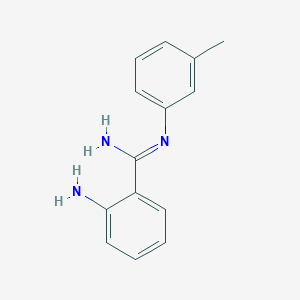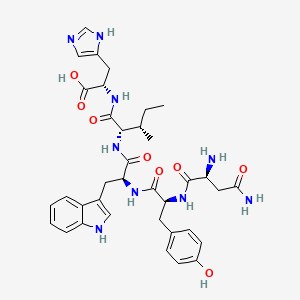![molecular formula C23H20NOPS B14246674 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole CAS No. 402757-85-1](/img/structure/B14246674.png)
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a diphenylphosphanyl group and a sulfinyl group derived from 4-methylbenzenesulfinyl
Métodos De Preparación
The synthesis of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, often using diphenylphosphine as a reagent.
Sulfinylation: The sulfinyl group is introduced through a sulfinylation reaction, typically using a sulfinyl chloride derivative of 4-methylbenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole involves its interaction with molecular targets through its phosphanyl and sulfinyl groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar compounds include:
1,3-Bis(diphenylphosphino)propane: Used as a ligand in coordination chemistry and catalysis.
1,4-Bis(diphenylphosphino)butane: Also used in catalysis, particularly in Suzuki and Heck reactions.
N,N-Bis(diphenylphosphino)amine: Another ligand with applications in catalysis and material science.
Propiedades
Número CAS |
402757-85-1 |
|---|---|
Fórmula molecular |
C23H20NOPS |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
[2-[(S)-(4-methylphenyl)sulfinyl]pyrrol-1-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H20NOPS/c1-19-14-16-22(17-15-19)27(25)23-13-8-18-24(23)26(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18H,1H3/t27-/m0/s1 |
Clave InChI |
AJRZHERVEJESCQ-MHZLTWQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
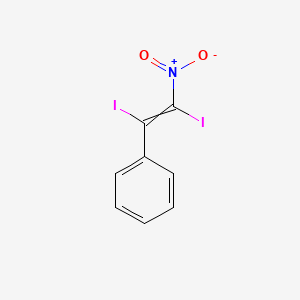

![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
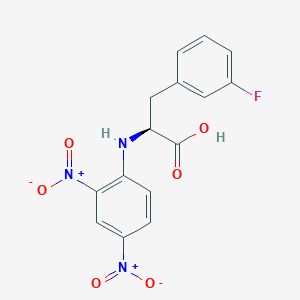
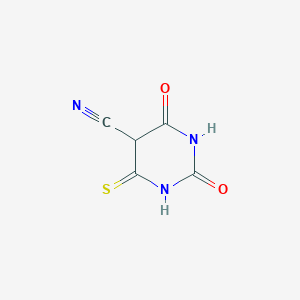

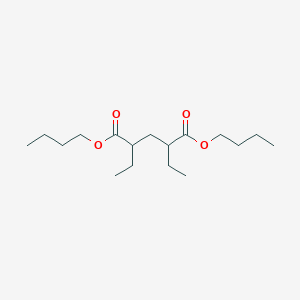
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
